3-Nitro-4-biphenylamine
Overview
Description
3-Nitro-4-biphenylamine is an organic compound with the molecular formula C12H10N2O2. It is a derivative of biphenylamine, where a nitro group is attached to the third position and an amine group is attached to the fourth position of the biphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is known that nitroaromatic compounds can undergo various reactions, including reduction and cyclization These reactions can lead to changes in the target molecules, potentially altering their function
Biochemical Pathways
For example, the 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene
Pharmacokinetics
It is known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .
Biochemical Analysis
Biochemical Properties
3-Nitro-4-biphenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in gene expression and disruption of normal cellular functions . Additionally, it has been found to interfere with the cell cycle, potentially leading to cell cycle arrest or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes can influence its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, affecting its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-biphenylamine typically involves a multi-step process. One common method includes the nitration of biphenyl to introduce the nitro group, followed by the reduction of the nitro group to an amine. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using catalytic hydrogenation or chemical reduction methods such as using zinc or tin in dilute mineral acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-biphenylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation or chemical reducing agents.
Substitution: The amine group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation (H2 + catalyst), zinc or tin in dilute mineral acid.
Substitution: Halogens (e.g., bromine, chlorine), sulfonating agents (e.g., sulfuric acid), acylating agents (e.g., acyl chlorides).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Amino-4-biphenylamine.
Substitution: Various substituted biphenylamines depending on the substituent introduced.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
3-Nitro-4-biphenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
4-Aminobiphenyl: Similar structure but lacks the nitro group.
3-Nitrobiphenyl: Similar structure but lacks the amine group.
4-Nitrobiphenylamine: Similar structure but with different positions of the nitro and amine groups
Uniqueness: 3-Nitro-4-biphenylamine is unique due to the presence of both nitro and amine groups on the biphenyl ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-nitro-4-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDYZYVWFUIEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063289 | |
Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4085-18-1 | |
Record name | 3-Nitro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4085-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-biphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-phenylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobiphenyl-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Nitro-4-biphenylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3VX4KE3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.